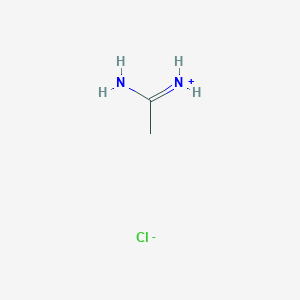

Acetamidine hydrochloride

Vue d'ensemble

Description

Acetamidine hydrochloride is an organic compound with the chemical formula CH₃C(NH)NH₂·HCl. It is the hydrochloride salt of acetamidine, one of the simplest amidines. This compound is a hygroscopic solid that forms colorless monoclinic crystals and is soluble in water and alcohol. This compound is primarily used in the synthesis of various nitrogen-bearing compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetamidine hydrochloride is synthesized through a two-step process that begins with a solution of acetonitrile in ethanol at close to 0°C. The mixture is treated with anhydrous hydrogen chloride in a Pinner reaction, producing crystals of acetimido ethyl ether hydrochloride: [ \text{CH}_3\text{C} \equiv \text{N} + \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{CH}_3\text{C}(=\text{NH·HCl})-\text{OC}_2\text{H}_5 ]

The imino ether salt is then treated with an excess of ammonia in dry ethanol, converting the ether to the amidine: [ \text{CH}_3\text{C}(=\text{NH·HCl})-\text{OC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{CH}_3\text{C}(=\text{NH})-\text{NH}_2·\text{HCl} + \text{C}_2\text{H}_5\text{OH} ]

Industrial Production Methods: In industrial settings, this compound is produced by adding acetonitrile to a solution of hydrogen chloride in methanol, followed by the addition of ammonia methanol solution. The reaction is carried out at controlled temperatures to ensure high yield and purity .

Types of Reactions:

-

Hydrolysis: In aqueous solution, this compound undergoes hydrolysis to form acetic acid and ammonia: [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2·\text{HCl} + 2 \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 + \text{NH}_4\text{Cl} ]

-

Decomposition: Upon heating, it releases ammonium chloride and acetonitrile: [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2·\text{HCl} \rightarrow \text{CH}_3\text{CN} + \text{NH}_4\text{Cl} ]

-

Base Treatment: Treatment with a strong base yields free base acetamidine: [ \text{CH}_3\text{C}(=\text{NH})\text{NH}_2·\text{HCl} + \text{KOH} \rightarrow \text{CH}_3\text{C}(=\text{NH})\text{NH}_2 + \text{KCl} + \text{H}_2\text{O} ]

Common Reagents and Conditions:

Hydrolysis: Water

Decomposition: Heat

Base Treatment: Potassium hydroxide

Major Products:

Hydrolysis: Acetic acid, ammonia, ammonium chloride

Decomposition: Acetonitrile, ammonium chloride

Base Treatment: Free base acetamidine, potassium chloride, water.

Applications De Recherche Scientifique

Organic Synthesis

Acetamidine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly significant in the production of pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Imidazoles and Pyrimidines: Acetamidine derivatives are used to synthesize imidazole and pyrimidine compounds, which are important in medicinal chemistry for their biological activities .

- Production of Vitamin B1: It is utilized as a basic raw material in the synthesis of thiamine (Vitamin B1), highlighting its importance in nutritional biochemistry .

Catalysis

This compound has been investigated for its role as a catalyst in various chemical reactions, particularly in sol-gel processes.

Case Study:

- Titanium Oxide Synthesis: In a study examining the sol-gel process for titanium oxide synthesis, this compound was found to enhance solution viscosity significantly, facilitating the transformation from sol to gel at lower viscosities compared to other catalysts like hydrazine hydrochloride. This property allows for better control over particle size and morphology during synthesis .

Material Science

The compound has notable applications in the development of advanced materials, including polymers and nanostructures.

Key Findings:

- Polymerization Studies: this compound has been shown to influence the polymerization behavior of titanium alkoxides, resulting in materials with high transparency and spinnability. This property is critical for applications in optics and electronics .

- Electrolyte Development: Research has explored the use of this compound as a precursor for developing new electrolyte materials for aluminum batteries. Its unique properties make it a candidate for improving battery performance .

Toxicology and Safety Considerations

While this compound has beneficial applications, it also poses certain health risks if not handled properly.

Safety Data:

- Exposure can lead to respiratory issues and other chronic health effects. Proper safety measures should be taken when handling this compound to minimize inhalation risks and skin contact .

Mécanisme D'action

As a source of amidine, acetamidine hydrochloride acts as a weak Lewis acid. It participates in various chemical reactions by donating a proton to form stable nitrogen-containing compounds. The molecular targets and pathways involved in its reactions include the formation of pyrimidines, imidazoles, and triazines through interactions with β-dicarbonyls, acetaldehydes, and imidates, respectively .

Comparaison Avec Des Composés Similaires

- Formamidine hydrochloride

- Guanidine hydrochloride

- Benzamidine hydrochloride

Comparison: Acetamidine hydrochloride is unique due to its simple structure and its role as a precursor in the synthesis of various nitrogen compounds. Compared to formamidine hydrochloride and guanidine hydrochloride, this compound has a more straightforward synthesis process and is more commonly used in the production of vitamin B1 and its derivatives. Benzamidine hydrochloride, on the other hand, is primarily used as a protease inhibitor in biochemical research .

Activité Biologique

Acetamidine hydrochloride, with the chemical formula CH₃C(NH)NH₂·HCl, is an organic compound classified as an amidine. It serves as a crucial intermediate in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound is a hygroscopic solid that forms colorless monoclinic crystals. It is soluble in water and alcohol and can undergo hydrolysis in aqueous solutions, yielding acetic acid and ammonia:

This compound can also release ammonium chloride upon heating, making it a versatile reagent in organic synthesis .

This compound exhibits several biological activities primarily due to its role as a precursor for amidines and related compounds. These activities include:

- Antihypertensive Effects : this compound is involved in the synthesis of moxonidine, an antihypertensive drug that acts as an agonist for imidazoline receptors, leading to reduced sympathetic outflow and lower blood pressure .

- Antimicrobial Properties : Some derivatives of acetamidine have shown potential antimicrobial activity. Research indicates that amidines can inhibit bacterial growth by disrupting cellular processes .

- Neuroprotective Effects : Studies suggest that certain amidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies

- Synthesis of Moxonidine : A study highlighted the synthesis pathway of moxonidine from this compound, demonstrating its efficacy in lowering blood pressure in hypertensive patients. The study reported significant reductions in systolic and diastolic blood pressure over a 12-week period .

- Antimicrobial Activity : A series of experiments evaluated the antimicrobial properties of acetamidine derivatives against various bacterial strains. Results indicated that certain compounds exhibited over 75% inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

- Neuroprotective Studies : Research involving animal models demonstrated that amidine derivatives derived from this compound could mitigate neuroinflammation and promote neuronal survival under oxidative stress conditions .

Applications

This compound is utilized across various fields:

- Pharmaceuticals : As a precursor for synthesizing antihypertensive medications and other therapeutic agents.

- Agriculture : Employed in the formulation of pesticides and rodenticides.

- Chemical Synthesis : Serves as a building block for producing complex nitrogen-containing compounds used in research and industry.

Table: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQOBLXWLRDEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-37-3 (Parent) | |

| Record name | Acetamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059564 | |

| Record name | Acetamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-42-5 | |

| Record name | Ethanimidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidamide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2026K4JCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of acetamidine hydrochloride?

A1: this compound has the molecular formula C2H6N2·HCl and a molecular weight of 94.54 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, infrared spectroscopic studies have been conducted on this compound and its derivatives. These studies concluded that protonation occurs at the imino nitrogen atom of N-substituted amidines. []

Q3: How is this compound synthesized?

A3: this compound can be synthesized through several methods. One approach involves the condensation of acetonitrile with methanol in the presence of hydrogen chloride, followed by the addition of ammonia. [] Another method uses the reaction of this compound and dimethyl malonate via cyclization and chlorination. []

Q4: Are there any industrial advantages to producing this compound in chlor-alkali enterprises?

A4: Yes, producing this compound in chlor-alkali enterprises offers advantages due to readily available raw materials like hydrogen chloride, a byproduct of other processes. [, ]

Q5: What are the optimal conditions for synthesizing 4,6-dihydroxy-2-methylpyrimidine, a precursor to this compound?

A5: Research indicates that the optimal conditions involve a molar ratio of this compound to sodium methoxide of 1:3.4 in methanol at 20°C for 4 hours, resulting in an 85.76% yield of 4,6-dihydroxy-2-methylpyrimidine. []

Q6: What are the main applications of this compound?

A6: this compound serves as a versatile building block in organic synthesis. It is a crucial starting material for producing various compounds, including pharmaceuticals like the anticancer drug dasatinib. [] It is also used in the synthesis of vitamin B1. []

Q7: Can this compound be used to synthesize primary arylamines?

A7: Yes, a heterogeneous copper-catalyzed cascade reaction using this compound as a reagent enables the synthesis of primary arylamines from aryl iodides. This method offers high efficiency and the advantage of using a reusable heterogeneous copper catalyst. []

Q8: Can this compound be used as an ammonia source in organic synthesis?

A8: Yes, this compound can act as an ammonia source in synthesizing 2-aminopyridine derivatives from 2-fluoropyridine. This transition-metal-free method demonstrates high yield and chemoselectivity. []

Q9: How is this compound utilized in the synthesis of pyrimidine derivatives?

A9: this compound reacts with cyanoketene dithioacetals and 2-aminopyridines, leading to the formation of pyrido[1,2-a]pyrimidine and pyrimido[4,5-d]pyrimidine derivatives. These derivatives are then used to synthesize a variety of substituted pyrimidine compounds. []

Q10: Can this compound be employed in the synthesis of multi-component reactions?

A10: Yes, this compound is a valuable reagent in multi-component reactions for synthesizing heterocyclic compounds like 2-methyl-4,6-diarylpyrimidine and 5,6-dihydrobenzo[h]quinazoline derivatives. These reactions are often conducted under solvent-free conditions, offering environmental advantages. [, ]

Q11: Are there any known biological activities associated with this compound?

A11: While this compound itself might not have direct biological activities, some of its derivatives exhibit pharmacological properties. For instance, m-tolyloxythis compound demonstrates cardiotonic effects. [] N-carbamoyl-2-(2,6-dichlorophenyl)this compound (LON-954) exhibits tremorogenic properties, potentially useful in studying Parkinson's disease. [, ]

Q12: Can this compound derivatives protect against gramicidin toxicity?

A12: Research using NG108-15 cells suggests that this compound and guanidine hydrochloride, which can block gramicidin D channels, show protective effects against gramicidin D toxicity. []

Q13: Are there any known methods to determine the purity of this compound?

A15: Yes, analytical techniques like gravimetric analysis can determine the content of involatile impurities in this compound. [] Additionally, titration methods can be employed to determine the content of ammonium chloride, a common impurity, allowing for a more comprehensive assessment of purity. []

Q14: How does the presence of sodium chloride affect this compound?

A16: Studies have shown a positive correlation between sodium chloride content and the ash content of this compound after heating. [] This suggests that the presence of sodium chloride may impact the thermal stability of the compound.

Q15: Have there been any computational studies conducted on this compound or its derivatives?

A17: While the provided research papers do not delve into specific computational studies, theoretical investigations employing thermodynamic and kinetic stability calculations have been used to understand the regioselectivity in reactions involving this compound derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.